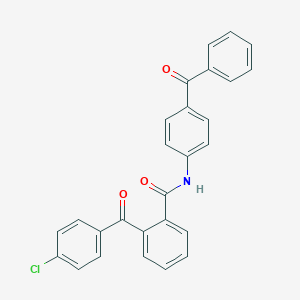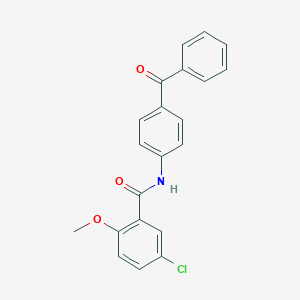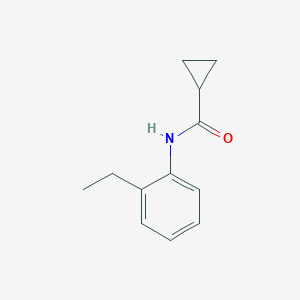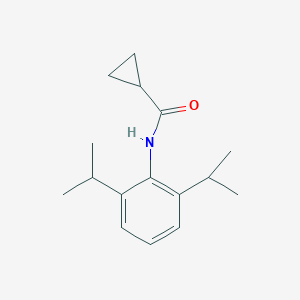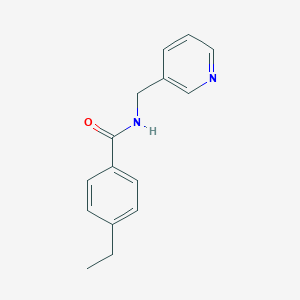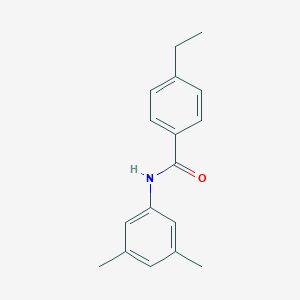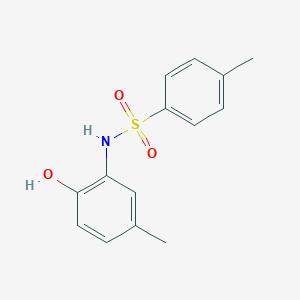
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat various inflammatory conditions, including arthritis, gout, and menstrual cramps. Sulindac has been shown to be effective in reducing pain, swelling, and inflammation in these conditions. However, the use of sulindac is not limited to its anti-inflammatory properties. In recent years, there has been growing interest in the scientific research applications of sulindac, particularly its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of sulindac is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. In addition to its COX inhibitory effects, sulindac has been shown to inhibit the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the induction of apoptosis in cancer cells, and the inhibition of the Wnt signaling pathway. Sulindac has also been shown to have anti-inflammatory and analgesic effects, which are thought to be due to its COX inhibitory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using sulindac in laboratory experiments is its well-established safety profile. Sulindac has been used clinically for many years and is generally considered to be safe and well-tolerated. However, one of the limitations of using sulindac in laboratory experiments is its relatively low potency compared to other anticancer agents. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of future directions for research on sulindac. One area of interest is the development of more potent derivatives of sulindac that may have greater anticancer activity. Another area of interest is the development of combination therapies that include sulindac and other anticancer agents. Additionally, research is needed to better understand the mechanism of action of sulindac and its effects on cancer cells. Finally, clinical trials are needed to determine the efficacy of sulindac as an anticancer agent in humans.
Méthodes De Synthèse
Sulindac can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydroxide and carbon dioxide to form the final product, sulindac.
Applications De Recherche Scientifique
Sulindac has been extensively studied for its potential as an anticancer agent. Research has shown that sulindac can inhibit the growth of various cancer cells, including those of the colon, breast, prostate, and lung. The anticancer properties of sulindac are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its anti-inflammatory properties.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-3-6-12(7-4-10)19(17,18)15-13-9-11(2)5-8-14(13)16/h3-9,15-16H,1-2H3 |
Clé InChI |
GPUGAPONHYNNRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
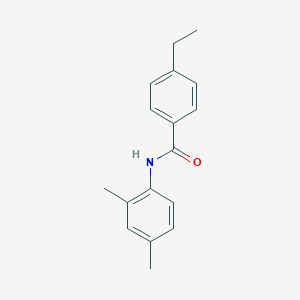

![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
